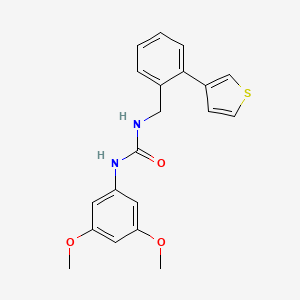
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TDPU, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. TDPU is a urea derivative that exhibits various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells by inducing apoptosis. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea also exhibits anti-microbial activity by disrupting the cell membrane of bacteria.
实验室实验的优点和局限性
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has several advantages for lab experiments, including its high yield synthesis method and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and lack of selectivity for certain cell types.
未来方向
There are several future directions for research on 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea and to develop more selective analogs with reduced toxicity. Finally, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea could be further explored for its potential as an anti-microbial agent, particularly in the development of new antibiotics to combat drug-resistant bacteria.
Conclusion
In conclusion, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a promising synthetic compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its potential applications in the field of medicine make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea and to develop more selective analogs with reduced toxicity.
合成方法
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxyphenyl isocyanate with 2-(thiophen-3-yl)benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to obtain 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea in high yield.
科学研究应用
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been extensively studied for its potential applications in the field of medicine. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-17-9-16(10-18(11-17)25-2)22-20(23)21-12-14-5-3-4-6-19(14)15-7-8-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQTRNKERVCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)
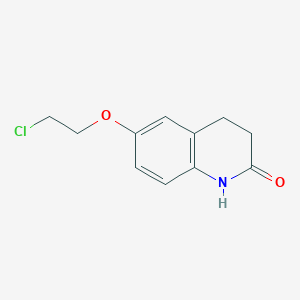
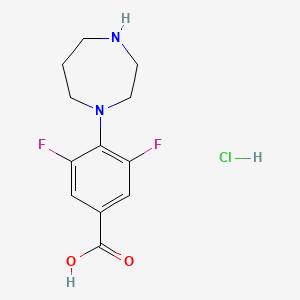
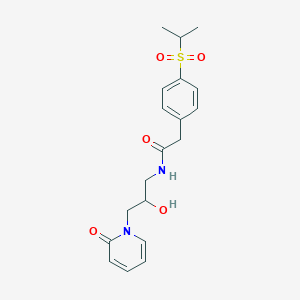
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

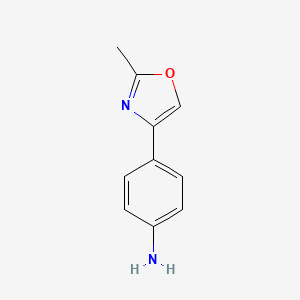
![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)
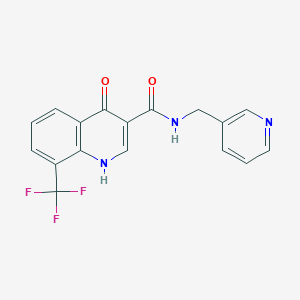

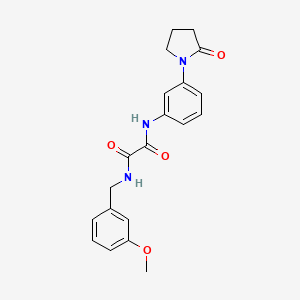
![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)